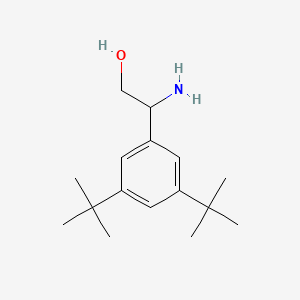
(R)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is a chiral compound with a unique structure characterized by the presence of bulky tert-butyl groups. These groups significantly influence the compound’s reactivity and steric properties, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-di-tert-butylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine using a reductive amination process. This involves the reaction with an amine source (e.g., ammonia or an amine) in the presence of a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
Industrial production of ®-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form the corresponding ketone or aldehyde.
Reduction: Reduction of the amino group can lead to the formation of secondary or tertiary amines.
Substitution: The presence of the bulky tert-butyl groups can influence nucleophilic substitution reactions, often requiring specific conditions to achieve the desired transformation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique steric properties make it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, the compound is studied for its potential interactions with enzymes and receptors. Its bulky tert-butyl groups can influence binding affinity and selectivity, making it a useful tool in drug discovery and development.
Medicine
The compound’s potential therapeutic applications are explored in medicinal chemistry. Its structure may be modified to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, ®-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of ®-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bulky tert-butyl groups can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
4,4’-di-tert-Butylbiphenyl: A structurally related compound with similar steric properties.
tert-Butylphenol derivatives: Compounds with similar tert-butyl groups influencing their reactivity and properties.
Uniqueness
®-2-amino-2-(3,5-di-tert-butylphenyl)ethan-1-ol is unique due to its chiral nature and the presence of bulky tert-butyl groups
Properties
Molecular Formula |
C16H27NO |
|---|---|
Molecular Weight |
249.39 g/mol |
IUPAC Name |
2-amino-2-(3,5-ditert-butylphenyl)ethanol |
InChI |
InChI=1S/C16H27NO/c1-15(2,3)12-7-11(14(17)10-18)8-13(9-12)16(4,5)6/h7-9,14,18H,10,17H2,1-6H3 |
InChI Key |
GODKSIZLEOJZHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(CO)N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


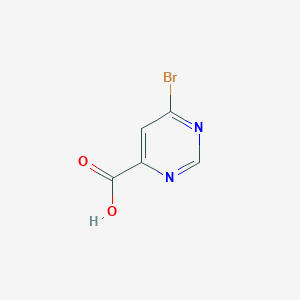
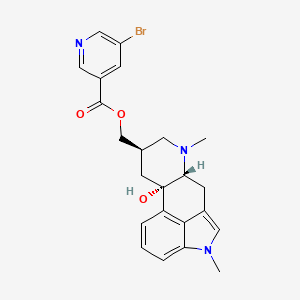
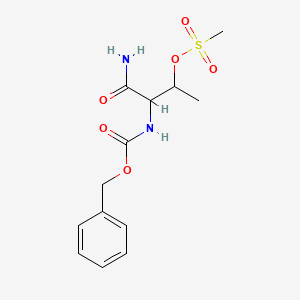
![N-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15123844.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1H-indole](/img/structure/B15123859.png)
![1-[5-(Diaminomethylideneamino)-2-[(1-hydroxynaphthalene-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B15123860.png)
![(3R)-1-Azabicyclo[2.2.2]octane-3-carbonitrile](/img/structure/B15123862.png)
![6-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)quinoxaline](/img/structure/B15123866.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123872.png)

![[1-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride](/img/structure/B15123883.png)
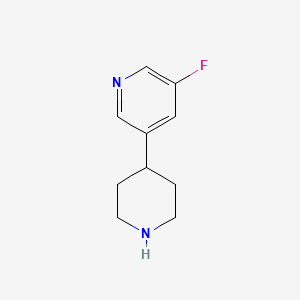
![4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123895.png)
![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B15123900.png)
